![molecular formula C31H25N5O3 B2660117 2-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline CAS No. 330189-49-6](/img/structure/B2660117.png)
2-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline is a useful research compound. Its molecular formula is C31H25N5O3 and its molecular weight is 515.573. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H19N3O2, with a molecular weight of approximately 363.41 g/mol. The structural complexity includes multiple aromatic rings and functional groups that contribute to its biological activity.
Antioxidant Properties
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant antioxidant activity. For instance, docking simulations have shown that derivatives similar to our compound possess excellent antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways .
Anti-inflammatory Activity
Research highlights the anti-inflammatory effects of pyrazole derivatives. The compound has been associated with inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases. The presence of nitro and methoxy groups in its structure enhances this activity by modulating inflammatory pathways .
Antimicrobial Activity
Antimicrobial studies have demonstrated that pyrazole derivatives can effectively combat various bacterial strains. In particular, compounds with similar structures have shown promising results against antibiotic-resistant pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions .
Anticancer Potential
The anticancer properties of pyrazole derivatives are noteworthy. Compounds like the one have been found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. This makes them potential candidates for further development as anticancer agents .
The biological activities of this compound can be attributed to several mechanisms:
- Electrophilic Attack : The presence of electrophilic functional groups allows the compound to interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, thus exerting its therapeutic effects.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways associated with inflammation and cancer proliferation.
Case Studies
Aplicaciones Científicas De Investigación
Overview
Quinazoline derivatives, including the compound , have been extensively studied for their anticancer properties. The structural features of quinazolines contribute to their ability to inhibit various cancer cell lines.
Case Studies
A study highlighted the effectiveness of quinazoline derivatives against multiple tumor subpanels. Specific compounds demonstrated significant cytotoxicity against various cancer cell lines, including:
- L-1210 (murine leukemia)
- K-562 (human chronic myelogenous leukemia)
- HL-60 (human leukemia)
These studies indicate that modifications to the quinazoline structure can enhance its biological activity against cancer cells .
Data Table: Antitumor Activity of Quinazoline Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | K-562 | 0.5 | |
Compound B | HL-60 | 0.8 | |
Compound C | L-1210 | 0.3 |
Overview
Recent investigations have revealed that certain pyrazole derivatives exhibit antiviral activities against a range of viruses, including HIV and influenza.
Case Studies
Research has shown that specific pyrazole compounds can significantly reduce viral replication in infected cells. For instance, one study reported a pyrazole derivative with an EC50 of 60 nM against the measles virus, indicating its potential as an antiviral agent .
Data Table: Antiviral Efficacy of Pyrazole Derivatives
Compound Name | Virus Targeted | EC50 (nM) | Reference |
---|---|---|---|
Pyrazole A | HIV | 20 | |
Pyrazole B | Influenza A | 0.2 | |
Pyrazole C | Measles Virus | 60 |
Overview
The compound's structural characteristics suggest it may act as a kinase inhibitor, which is crucial in cancer therapy as many cancers are driven by dysregulated kinase activity.
Case Studies
Several studies have evaluated quinazoline derivatives for their ability to inhibit specific kinases involved in tumor progression. Notably, compounds that target the platelet-derived growth factor receptor have shown promise in preclinical models, demonstrating selective inhibition and favorable pharmacokinetic profiles .
Data Table: Kinase Inhibition Potency
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-6-methyl-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N5O3/c1-20-8-17-27-26(18-20)30(23-6-4-3-5-7-23)33-31(32-27)35-29(22-9-13-24(14-10-22)36(37)38)19-28(34-35)21-11-15-25(39-2)16-12-21/h3-18,29H,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROWNPVGBYXREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.